
N1-(2-methoxyethyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-methoxyethyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H33N5O3 and its molecular weight is 403.527. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Neurotransmitter Receptor Affinity
Research has explored the affinity of certain compounds, including derivatives of 4-methylpiperazine, for neurotransmitter receptors. These studies focus on their binding to receptors like the 5-HT6 serotonin receptor, which plays a role in neurological functions. For instance, Łażewska et al. (2019) studied a series of compounds for their affinity to the human serotonin 5-HT6 receptor. They found that certain structural modifications, such as branching of the methoxyl linker, increased affinity for this receptor (Łażewska et al., 2019).
Serotonin Antagonists
The chemistry and pharmacological evaluation of N-piperazinylphenyl biphenylcarboxamides and biphenylsulfonamides have been investigated as serotonin 5-HT(1B/1D) antagonists. These compounds exhibit receptor binding profiles that are comparable to known serotonin antagonists, suggesting their potential in serotonin-related treatments (Liao et al., 2000).
Cognitive Function Enhancement
Derivatives containing elements such as 4-methylpiperazine have been studied for their potential to enhance cognitive functions. Zhang Hong-ying (2012) researched compounds that showed improvement in learning and memory reconstruction dysfunction in mice, providing insights into their potential use in treating cognitive disorders (Zhang Hong-ying, 2012).
ABCB1 Inhibitors
Compounds with a 4-methylpiperazine nucleus have been examined for their role as ABCB1 inhibitors. Colabufo et al. (2008) found that certain derivatives displayed potent activity in inhibiting ABCB1, a protein often associated with drug resistance in cancer therapy (Colabufo et al., 2008).
Serotoninergic Receptor Affinity
Fiorino et al. (2017) explored picolinamide derivatives linked to arylpiperazine and found compounds with high specificity and affinity towards serotoninergic receptors. These findings are relevant to the development of treatments for disorders involving serotonin receptors (Fiorino et al., 2017).
Molecular Structure Analysis
The crystal structure of certain benzimidazole derivatives, including those with a 4-methylpiperazine unit, has been analyzed. Ozbey et al. (2001) focused on understanding the molecular conformation of these compounds, which is crucial for their biological activities and potential therapeutic applications (Ozbey et al., 2001).
Neurochemical and Behavioral Characterization
The neurochemical and behavioral characterization of compounds like N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-1,2-dihydro-3-H-benzo[e]indole-3-carboxamide (S32212) has been studied. Dekeyne et al. (2012) explored its properties as a serotonin (5-HT)2C receptor inverse agonist and α2-adrenoceptor antagonist, indicating its potential in treating mood and cognitive disorders (Dekeyne et al., 2012).
Orexin Receptor Antagonism
Research on the role of orexin-1 receptor antagonists in stress-induced hyperarousal has been conducted. Bonaventure et al. (2015) found that certain antagonists can attenuate stress responses without inducing hypnotic effects, suggesting their application in treating psychiatric disorders linked to stress or hyperarousal states (Bonaventure et al., 2015).
特性
IUPAC Name |
N-(2-methoxyethyl)-N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N5O3/c1-24-9-11-26(12-10-24)19(15-23-21(28)20(27)22-7-13-29-3)16-4-5-18-17(14-16)6-8-25(18)2/h4-5,14,19H,6-13,15H2,1-3H3,(H,22,27)(H,23,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXSPPPSNONMDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NCCOC)C2=CC3=C(C=C2)N(CC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

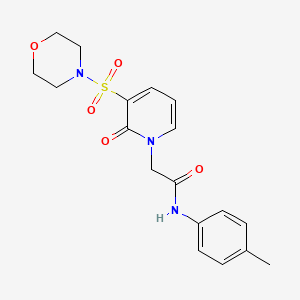
![Ethyl 2-[[2-[1-[2-[(3,5-dimethylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2368651.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2368652.png)
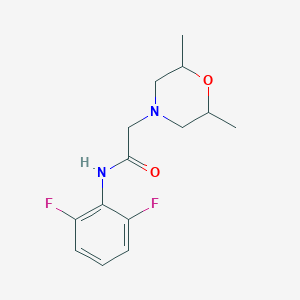
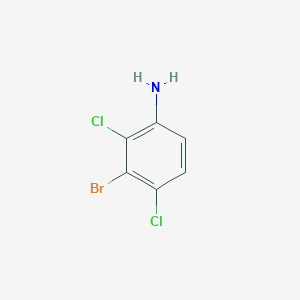
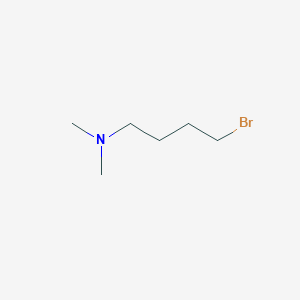
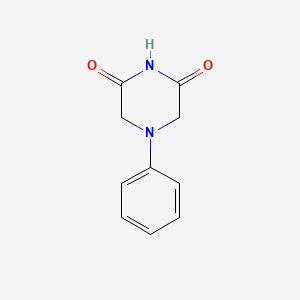
![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide](/img/no-structure.png)
![4-bromo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2368660.png)
![(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2368661.png)
![6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B2368666.png)

![3-((4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-1-ol](/img/structure/B2368672.png)
![2-[4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-3-(2,4-dichlorobenzyl)-2-oxo-1(2H)-pyridinyl]acetamide](/img/structure/B2368673.png)